molecular formula C10H7N3O4S B1415344 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid CAS No. 2197052-98-3

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid

Cat. No.: B1415344
CAS No.: 2197052-98-3
M. Wt: 265.25 g/mol
InChI Key: IYRUTFRSFFVKMI-UHFFFAOYSA-N
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Description

  • Functional Groups : Contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .

Synthesis Analysis

The synthesis of this compound involves the nitration of phenylacetic acid. The reaction proceeds by introducing a nitro group (-NO2) onto the phenyl ring of phenylacetic acid. The resulting product is 2-(2-nitrophenyl)acetic acid, which is then further modified to yield 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring fused with a phenyl ring. The nitro group is attached to the phenyl ring, and the carboxylic acid group is positioned at the 4-carbon of the thiazole ring. The overall structure is crucial for its biological activity and reactivity .


Chemical Reactions Analysis

    Amidation Reaction : this compound can undergo amidation reactions to form primary, secondary, and tertiary amides. This reaction is widely applicable in organic synthesis and has been used as a key step in the synthesis of various compounds, including the lipid-lowering agent bezafibrate . Antiviral Activity : Derivatives of this compound have been investigated for antiviral activity. For instance, some compounds exhibit inhibitory effects against influenza A and Coxsackie B4 viruses . Biological Potential : Indole derivatives, including those containing the thiazole ring, possess diverse biological activities such as antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. These compounds are of interest for developing new therapeutic agents .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis of Oxadiazole-Thiazole Hybrids : A study by Sumran, Rani, and Aggarwal (2020) details an efficient synthesis method for new oxadiazole-thiazole hybrids using eco-friendly oxidants. This methodology is noted for its mild reaction conditions and short reaction time, suggesting its potential for creating a variety of compounds for further research applications Sumran et al., 2020.
  • Structural Analysis via Co-Crystallization : Lynch (2001) explored the co-crystallization of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid, revealing insights into the molecular interactions and hydrogen bonding patterns that may inform further studies on molecular design and synthesis Lynch, 2001.

Biological and Chemical Activities

  • Antimicrobial and Antiinflammatory Activities : Lesyk, Zimenkovsky, Subtelna, Nektegayev, and Kazmirchuk (2003) synthesized 2-arylamino-2-thiazoline-4-ones, demonstrating significant anti-inflammatory effects. This study highlights the potential for developing new therapeutic agents based on this chemical framework Lesyk et al., 2003.
  • Antimycobacterial, Antiviral, and Antimicrobial Screening : Küçükgüzel, Kocatepe, De Clercq, Sahin, and Güllüce (2006) detailed the synthesis of 4-thiazolidinone derivatives, testing them for antimycobacterial, antiviral, and antimicrobial activities. This suggests the relevance of such compounds in the development of new drugs against various pathogens Küçükgüzel et al., 2006.

Material Science Applications

  • Corrosion Inhibition for Mild Steel : Kalia, Kumar, Jhaa, and others (2020) investigated the corrosion inhibition efficiency of oxadiazole derivatives on mild steel in acidic environments. The study combines experimental techniques with computational simulations, indicating the protective potential of such compounds in industrial applications Kalia et al., 2020.

Chemical Transformations and Derivatives

  • Chemical Transformations of Benzotriazole Derivatives : Vasin, Koldaeva, and Perevalov (2013) synthesized and studied the chemical transformations of benzotriazole derivatives, aiming to understand the influence of various functional substituents on the compounds' properties. This research opens avenues for the synthesis of novel derivatives with specific characteristics Vasin et al., 2013.

Properties

IUPAC Name

2-(2-nitroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4S/c14-9(15)7-5-18-10(12-7)11-6-3-1-2-4-8(6)13(16)17/h1-5H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRUTFRSFFVKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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